(3,3-Difluoropyrrolidin-1-yl)(3-fluoropyridin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3,3-Difluoropyrrolidin-1-yl)(3-fluoropyridin-4-yl)methanone” is a potent, selective, and orally active dipeptidyl peptidase IV inhibitor . It has been evaluated for the treatment of type 2 diabetes .
Molecular Structure Analysis
The molecular structure of “this compound” involves a difluoropyrrolidinyl group and a fluoropyridinyl group . The disposition of this compound was examined in rats, dogs, and humans after oral administration .Chemical Reactions Analysis
The major route of metabolism of “this compound” is due to hydroxylation at the 5’ position of the pyrimidine ring (M5) in all species . Other metabolic pathways include amide hydrolysis (M2), N-dealkylation at the piperazine nitrogen (M3), and an unusual metabolite resulting from scission of the pyrimidine ring (M1) .Wissenschaftliche Forschungsanwendungen
1. Structural and Conformational Analysis
- Huang et al. (2021) conducted a study on compounds closely related to (3,3-Difluoropyrrolidin-1-yl)(3-fluoropyridin-4-yl)methanone. They synthesized boric acid ester intermediates, which were analyzed using techniques like FTIR, NMR, mass spectrometry, and X-ray diffraction. The study focused on understanding the molecular structures and conformational aspects of these compounds through density functional theory (DFT) and revealed insights into their physicochemical properties (Huang et al., 2021).
2. Potential Pharmaceutical Applications
- A study by Chrovian et al. (2018) developed a dipolar cycloaddition reaction to synthesize novel P2X7 antagonists. The compounds studied, including variants of (3,3-Difluoropyrrolidin-1-yl)methanone derivatives, showed potential as clinical candidates for treating mood disorders, highlighting their significance in pharmaceutical research (Chrovian et al., 2018).
3. Antimicrobial Activity
- Kumar et al. (2012) explored the synthesis and antimicrobial activity of derivatives of (3,3-Difluoropyrrolidin-1-yl)methanone. Their research indicated that certain derivatives displayed significant antimicrobial properties, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
4. Anticonvulsant Agents
- Malik and Khan (2014) synthesized a series of (3,3-Difluoropyrrolidin-1-yl)methanone derivatives and evaluated their anticonvulsant activities. The study found that certain derivatives exhibited potent anticonvulsant properties, indicating their potential use in treating seizure disorders (Malik & Khan, 2014).
5. Antitumor Activity
- Tang and Fu (2018) synthesized and evaluated the antitumor activity of a compound structurally related to (3,3-Difluoropyrrolidin-1-yl)methanone. Their study demonstrated inhibition of cancer cell proliferation, suggesting potential applications in cancer treatment (Tang & Fu, 2018).
Wirkmechanismus
Target of Action
A structurally similar compound, pf-00734200, is known to inhibit dipeptidyl peptidase iv (dpp-4) . DPP-4 is an enzyme responsible for breaking down incretin hormones, which stimulate insulin secretion. By inhibiting DPP-4, incretin hormones remain active for longer, promoting insulin secretion and regulating blood glucose levels .
Mode of Action
Based on the action of similar compounds, it can be inferred that it likely binds to its target enzyme, inhibiting its activity and leading to an increase in the levels of active incretin hormones .
Biochemical Pathways
The compound likely affects the incretin pathway. Incretin hormones, such as GLP-1, are released by the intestine in response to food intake. They enhance insulin secretion from the pancreas. By inhibiting DPP-4, the breakdown of incretin hormones is reduced, leading to increased insulin secretion and better regulation of blood glucose levels .
Pharmacokinetics
The structurally similar compound pf-00734200 is rapidly absorbed in all species, with maximal plasma concentrations achieved within 1 hour after the dose . The majority of the administered dose was detected in the urine of dogs and humans and in the feces of rats . The major route of metabolism was due to hydroxylation at the 5′ position of the pyrimidine ring .
Result of Action
The result of the compound’s action would likely be an increase in the levels of active incretin hormones, leading to enhanced insulin secretion and better regulation of blood glucose levels .
Eigenschaften
IUPAC Name |
(3,3-difluoropyrrolidin-1-yl)-(3-fluoropyridin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c11-8-5-14-3-1-7(8)9(16)15-4-2-10(12,13)6-15/h1,3,5H,2,4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUJYPOLLCWFOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C(=O)C2=C(C=NC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.